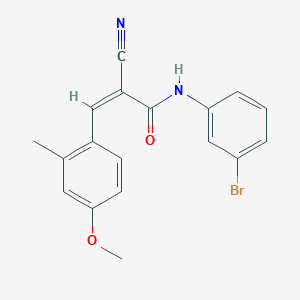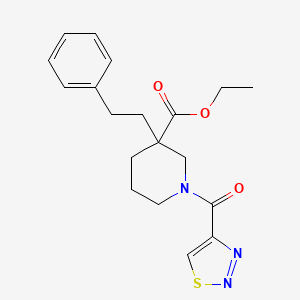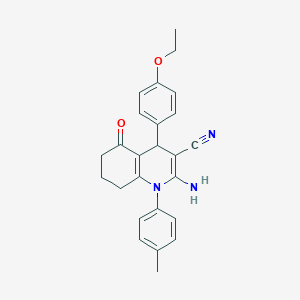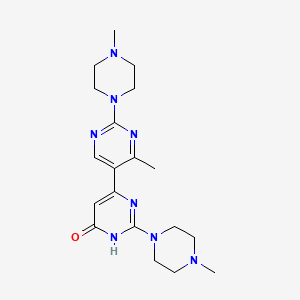![molecular formula C19H18F3N3 B6000805 (2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6000805.png)
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine, also known as DF-MPPO, is a novel compound that has shown promising results in various scientific research studies.
Mécanisme D'action
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine exerts its neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting the activation of inflammatory pathways. It also modulates various signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways. This compound has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to improve mitochondrial function, reduce oxidative stress, and enhance neuronal survival in various in vitro and in vivo models. It also reduces the production of pro-inflammatory cytokines and inhibits the activation of microglia and astrocytes, which are involved in the inflammatory response in the brain. This compound has been shown to improve cognitive function and motor performance in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity profile. However, its high cost and limited availability may limit its use in some research studies.
Orientations Futures
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has shown promising results in various preclinical studies, and further research is needed to determine its potential clinical applications. Future studies could investigate its efficacy in combination with other neuroprotective agents or its potential use in other disease models. Additionally, the development of more efficient and cost-effective synthesis methods could increase its availability for research purposes.
Méthodes De Synthèse
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine is synthesized by reacting 2,4-difluorobenzaldehyde with 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide. The resulting intermediate is then reacted with 2,4-difluoroaniline to obtain this compound.
Applications De Recherche Scientifique
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has been extensively studied for its neuroprotective properties. It has been shown to protect against oxidative stress, inflammation, and neuronal damage in various in vitro and in vivo models of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. This compound has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in various cell types.
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3/c1-12(23-10-14-6-7-16(21)9-19(14)22)18-11-24-25(13(18)2)17-5-3-4-15(20)8-17/h3-9,11-12,23H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSBORPFQHRNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)F)C(C)NCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[(1-methylpiperidin-3-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6000728.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6000741.png)

![N-[(1Z)-(dimethylamino)methylene]-2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B6000754.png)
![2-(4-fluorophenyl)-1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)piperidine](/img/structure/B6000762.png)


![{2-[(2-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6000782.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6000787.png)

![methyl 4-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6000814.png)
![1,2,4',5-tetramethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] 2-hydroxy-1,2,3-propanetricarboxylate (salt)](/img/structure/B6000824.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6000826.png)
![6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline](/img/structure/B6000830.png)
